Cas no 89711-08-0 (N-Boc-2-aminoacetaldehyde (Technical Grade))

N-Boc-2-aminoacetaldehyde (Technical Grade) structure
89711-08-0 structure
Product Name:N-Boc-2-aminoacetaldehyde (Technical Grade)
Numero CAS:89711-08-0
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD01321273
CID:720230
PubChem ID:24870815
Update Time:2025-06-07

N-Boc-2-aminoacetaldehyde (Technical Grade) Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Boc-2-aminoacetaldehyde
    • T-Butyl N-(2-Oxoethyl)Cabamate
    • Carbamic acid, N-(2-oxoethyl)-, 1,1-dimethylethyl ester
    • tert-Butyl 2-oxoethylcarbamate
    • tert-butyl N-(2-oxoethyl)carbamate
    • (2-oxo-ethyl)-carbamic acid-tert-butylester
    • (tert-butoxy)-N-(2-oxoethyl)carboxamide
    • 2-(t-butoxycarbonylamino)acetaldehyde
    • boc-l-glycinal
    • N-(tert-butoxycarbonyl)-2-amino-acetaldehyde
    • N-(tert-Butoxycarbonyl)aminoacetaldehyde
    • N-tert-butoxycarbonylglycinal
    • N-tert-butyloxycarbonyl-2-aminoacetaldehyde
    • tert-butyl (2-oxoethyl)carbamate
    • (2-Oxo-ethyl)-carbamic acid tert-butyl ester
    • Carbamic acid, (2-oxoethyl)-, 1,1-dimethylethyl ester
    • boc-glycinal
    • n-boc glycinal
    • zlchem 197
    • N-bocaminoacetaldehyde
    • (bocamino)acetaldehyde
    • N-Boc-aminoacetaldehyde
    • (bocamino) acetaldehyde
    • N-(t-Butoxycarbonyl)glyci
    • Carbamic acid, (2-oxoethyl)-, 1,1-dimethylethyl ester (9CI)
    • (2-Oxoethyl)carbamic acid tert-butyl ester
    • (tert-Butoxycarbonylamino)acetaldehyde
    • 1,1-Dimethylethyl 2-oxoethylcarbamate
    • 2-(tert-Butoxycarbonylamino)ethanal
    • 2-[(tert-Butoxycarbonyl)amino]acetaldehyde
    • Boc-aminoacetaldehyde
    • N-(2-Ketoethyl)carbamic acid tert-butyl ester
    • N-(2-Oxoethyl)carbamic acid tert-butyl ester
    • N-(tert-Butyloxycarbonyl)aminoacetaldehyde
    • N-Boc-glycinal
    • N-tert-Butoxycarbonyl-2-aminoacetaldehyde
    • tert-Butyl (2-oxo-2-(2-(4-(trifluoromethoxy)benzoyl)hydrazinyl)ethyl)carbamate
    • N-Boc-2-aminoacetaldehyde (Technical Grade)
    • tert-butyl formylmethylcarbamate
    • t-butyl N-(2-oxoethyl)carbamate
    • t-butyl (2-oxoethyl)carbamate
    • tert-butyl(2-oxoethyl)carbamate
    • (2-oxo-ethyl)-carbamic tert-butyl ester
    • Boc-glycine Merrifield resin Mesh Size 100-200 Substitution 0.8-1.2 meq/g 1% DVB
    • (2-oxoethyl)-carbamic acid tert-butyl ester
    • 2-(tert-butoxycarbonylamino)acetaldehyde
    • t-butyl (n-2-oxoethyl)carbamate
    • BDBM50137819
    • J-522968
    • DTXSID70401186
    • SCHEMBL248984
    • tert-butyl-N-(2-oxoethyl)carbamate
    • MFCD01321273
    • t-butoxycarbonylarninoacetaldehyde
    • N-Boc-2-aminoacetaldehyde, 95%
    • MFCD00801196
    • N-(t-Butoxycarbonyl)glycinal
    • N-tert-butoxycarbonylaminoacetaldehyde
    • 1,1-dimethylethyl N-(2-oxoethyl)carbamate
    • (2-oxo-ethyl)carbamic acid t-butyl ester
    • N-(2-Oxoethyl)-carbamic acid Tert-Butyl ester
    • t-butyl N-(2-oxoethyl)-carbamate
    • EN300-66991
    • AKOS015950791
    • Boc-Gly-PAM resin (100-200 mesh)
    • t-butyl-n-(2-oxoethyl)carbamate
    • 89711-08-0
    • CHEMBL94805
    • 1,1-dimethylethyl (2-oxoethyl)carbamate
    • MDL: MFCD01321273
    • Inchi: 1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
    • Chiave InChI: ACNRTYKOPZDRCO-UHFFFAOYSA-N
    • Sorrisi: O=CCNC(OC(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 159.09000
  • Massa monoisotopica: 159.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 148
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di ebollizione: 237.2°C at 760 mmHg
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.455(lit.)
  • PSA: 55.40000
  • LogP: 1.10090
  • Solubilità: Non determinato

N-Boc-2-aminoacetaldehyde (Technical Grade) Informazioni sulla sicurezza

N-Boc-2-aminoacetaldehyde (Technical Grade) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DT789-250mg
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
250mg
¥200.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DT789-1g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
1g
¥555.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DT789-5g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
5g
¥2066.0 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134474-1g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
1g
¥299.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134474-5g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
5g
¥999.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134474-25g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0 ≥90%
25g
¥3999.90 2023-09-01
Chemenu
CM328517-1g
tert-butyl N-(2-oxoethyl)carbamate
89711-08-0 95%+
1g
$64 2021-06-09
Chemenu
CM328517-5g
tert-butyl N-(2-oxoethyl)carbamate
89711-08-0 95%+
5g
$232 2021-06-09
Chemenu
CM328517-25g
tert-butyl N-(2-oxoethyl)carbamate
89711-08-0 95%+
25g
$862 2021-06-09
TRC
B600600-2.5g
N-Boc-2-aminoacetaldehyde (Technical Grade)
89711-08-0
2.5g
$ 87.00 2023-09-08

N-Boc-2-aminoacetaldehyde (Technical Grade) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  30 min, rt
Riferimento
One-pot synthesis of fused-tetracyclic scaffolds employing a Lewis acid promoted domino reaction of naphthoquinones
Bendiabdellah, Yassine; Villanueva-Margalef, Isabel; Misale, Antonio; Nahar, Kazi S.; Haque, Mohammad R.; et al, Synthesis, 2011, (14), 2321-2333

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Zinc Solvents: Acetic acid
Riferimento
Synthesis of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate for use in studies of fructose-1,6-diphosphate aldolase
Bischofberger, Norbert; Waldmann, Herbert; Saito, Tohru; Simon, Ethan S.; Lees, Watson; et al, Journal of Organic Chemistry, 1988, 53(15), 3457-65

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  1 h, rt
Riferimento
Synthesis of anti-insomnia drug suvorexant
Yuan, Hongshun; Guo, Lei; Pan, Xianhua, Heterocycles, 2021, 102(4), 743-749

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  3 h, reflux
Riferimento
Stereoselective synthesis of 2-oxyenamides
Krieg, Sara-Cathrin; Grimmer, Jennifer; Pick, Annika Maria; Kelm, Harald; Breugst, Martin; et al, ChemRxiv, 2022, 1, 1-13

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
Riferimento
Total Synthesis of (-)-7-Epicylindrospermopsin, a Toxic Metabolite of the Freshwater Cyanobacterium Aphanizomenon ovalisporum, and Assignment of Its Absolute Configuration
White, James D.; Hansen, Joshua D., Journal of Organic Chemistry, 2005, 70(6), 1963-1977

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  2 h, rt
Riferimento
Synthesis of a peptide nucleic acid with a novel 1-methyl-6-mercaptopurine base
Aboul-Fadl, Tarek; Rajeev, Gopalan; Broom, Arthur D., Journal of Heterocyclic Chemistry, 2008, 45(2), 445-451

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Water
Riferimento
A C-terminal aldehyde insect kinin analog enhances inhibition of weight gain and induces significant mortality in Helicoverpa zea larvae
Nachman, Ronald J.; Coast, Geoffrey M.; Douat, Celine; Fehrentz, Jean-Alain; Kaczmarek, Krzyztoff; et al, Peptides (New York, 2003, 24(10), 1615-1621

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  1 h, rt
Riferimento
A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism
Kathman, Stefan G.; Span, Ingrid; Smith, Aaron T.; Xu, Ziyang; Zhan, Jennifer; et al, Journal of the American Chemical Society, 2015, 137(39), 12442-12445

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  1 h, rt
Riferimento
Identification of non-peptidic cysteine reactive fragments as inhibitors of cysteine protease rhodesain
McShan, Danielle; Kathman, Stefan; Lowe, Brittiney; Xu, Ziyang; Zhan, Jennifer; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4509-4512

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  1 h, 23 °C
Riferimento
A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases
Kathman, Stefan G.; Xu, Ziyang; Statsyuk, Alexander V., Journal of Medicinal Chemistry, 2014, 57(11), 4969-4974

N-Boc-2-aminoacetaldehyde (Technical Grade) Raw materials

N-Boc-2-aminoacetaldehyde (Technical Grade) Preparation Products

N-Boc-2-aminoacetaldehyde (Technical Grade) Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:89711-08-0)N-Boc-2-aminoacetaldehyde (Technical Grade)
Numero d'ordine:A843289
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:59
Prezzo ($):325.0/1073.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89711-08-0)N-Boc-2-aminoacetaldehyde (Technical Grade)
A843289
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):325.0/1073.0
Email